![molecular formula C12H13NO B1333685 3-(2,5-Dimethylpyrrol-1-yl)phenol CAS No. 97608-33-8](/img/structure/B1333685.png)
3-(2,5-Dimethylpyrrol-1-yl)phenol
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Overview
Description
3-(2,5-Dimethylpyrrol-1-yl)phenol, also known as DMPP, is a chemical compound composed of a phenol ring with a pyrrole group attached at the para position. It is a compound that is used for research and development .
Synthesis Analysis
The synthesis of 3-(2,5-Dimethylpyrrol-1-yl)phenol involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione . The product is filtered, washed thoroughly with cold water, dried, and recrystallized from ethanol .Molecular Structure Analysis
The molecular formula of 3-(2,5-Dimethylpyrrol-1-yl)phenol is C12H13NO. The structure includes a phenol ring with a pyrrole group attached at the para position.Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications
Antibacterial and Antitubercular Properties
This compound has been evaluated for its potential in combating bacterial infections and tuberculosis. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity. Moreover, some of these derivatives were tested for their in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial in the life cycle of bacteria and tuberculosis pathogens .
Enzyme Inhibition for Therapeutic Applications
The inhibition of enoyl ACP reductase and DHFR enzymes is not only important for antibacterial and antitubercular effects but also has broader implications in the development of new therapeutic agents. These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, making them targets for drug development in various diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, suggesting that this compound and its derivatives could be promising candidates for further drug development due to their pronounced docking properties .
Monoclonal Antibody Production Enhancement
In the field of biotechnology, specifically in monoclonal antibody production, this compound has shown promise. A study found that it improved monoclonal antibody production in Chinese hamster ovary cell cultures. It was observed to suppress cell growth while increasing cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during production, which are beneficial for the yield and quality of monoclonal antibodies .
Glycosylation Control in Therapeutic Antibodies
The compound has also been noted to affect the galactosylation on monoclonal antibodies. Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and the ability to control this aspect can be crucial for the efficacy and safety of antibody-based therapies .
Structural Optimization for Bioactivity
Further research into the structure-activity relationship of this compound has indicated that 2,5-dimethylpyrrole is an effective partial structure for enhancing monoclonal antibody production. This opens up avenues for structural optimization of 2,5-dimethylpyrrole derivatives to improve production and quality control of monoclonal antibodies .
ADMET Profile Studies
The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate their safety and efficacy profiles as potential drugs. These studies are crucial in the early stages of drug development to ensure that a compound has the desirable properties to be a successful therapeutic agent .
Synthesis and Characterization of New Heterocycles
Lastly, the compound serves as a building block for the synthesis of new heterocycles. These heterocycles undergo thorough characterization, which is fundamental in the discovery of new drugs and materials with potential applications in various scientific fields .
Future Directions
Pyrrole-containing compounds like 3-(2,5-Dimethylpyrrol-1-yl)phenol have been found to have diverse biological activities and are considered potential sources of biologically active compounds . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-6-7-10(2)13(9)11-4-3-5-12(14)8-11/h3-8,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXAUZJUIVRKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381740 |
Source
|
Record name | 3-(2,5-dimethylpyrrol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylpyrrol-1-yl)phenol | |
CAS RN |
97608-33-8 |
Source
|
Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97608-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-dimethylpyrrol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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